molecular formula C5H5NO2 B017372 2,4-Dihydroxypyridine CAS No. 626-03-9

2,4-Dihydroxypyridine

Cat. No.: B017372
CAS No.: 626-03-9
M. Wt: 111.1 g/mol
InChI Key: ZEZJPIDPVXJEME-UHFFFAOYSA-N
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Description

2,4-Dihydroxypyridine, also known as pyridine-2,4-diol, is an organic compound with the molecular formula C5H5NO2. It is a derivative of pyridine, characterized by the presence of two hydroxyl groups at the 2 and 4 positions on the pyridine ring. This compound appears as a light yellow powder and is soluble in water and various organic solvents .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

    Large-scale synthesis: The industrial production of this compound typically involves the hydrolysis of 2,4-dichloropyridine due to its high yield and cost-effectiveness.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: This compound can also undergo reduction reactions, although these are less common.

    Substitution: this compound can participate in substitution reactions, where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride.

    Substitution reagents: Acyl chlorides, alkyl halides.

Major Products Formed:

Mechanism of Action

Target of Action

2,4-Dihydroxypyridine, a type of dihydropyridine, primarily targets the voltage-gated L-type calcium channels found on smooth muscle cells of arterial blood vessels . These channels are responsible for regulating the entry of extracellular calcium into muscle cells, which in turn stimulates muscular contraction of blood vessels .

Mode of Action

This compound works by binding to and blocking these voltage-gated L-type calcium channels . By blocking these channels, it is able to decrease blood vessel contraction, leading to a sustained vasodilation . This action reduces vascular resistance of arterial blood vessels, leading to a drop in blood pressure .

Biochemical Pathways

The degradation of this compound involves a series of biochemical reactions. Most proposed 2-hydroxypyridine degradation pathways begin with hydroxylation to 2,5-dihydroxypyridine, followed by maleamic acid, maleic acid, and fumaric acid formation . This is often referred to as the maleamate pathway .

Pharmacokinetics

It is known that dihydropyridines, a class of compounds to which this compound belongs, show dose-dependent plasma concentrations . The plasma Cmax values of dihydropyridines increase dose-dependently and are observed after 1–2 hours .

Result of Action

The primary result of this compound’s action is a decrease in blood pressure due to its vasodilatory effects . This makes it useful in the treatment of conditions related to increased vascular resistance, such as hypertension . Additionally, this compound has been identified as a potential urinary biomarker for bipolar disorder .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, microbial degradation of pyridine derivatives, including this compound, has been observed in the environment . This suggests that the presence of certain microorganisms can affect the stability and efficacy of this compound. Furthermore, safety data sheets indicate that personal precautions and adequate ventilation are necessary when handling this compound, suggesting that its action can be influenced by the immediate physical environment .

Comparison with Similar Compounds

Uniqueness of this compound:

Properties

IUPAC Name

4-hydroxy-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H5NO2/c7-4-1-2-6-5(8)3-4/h1-3H,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZJPIDPVXJEME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90274238
Record name 2,4-Dihydroxypyridine
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Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

626-03-9, 84719-31-3
Record name 4-Hydroxy-2(1H)-pyridinone
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Record name 2,4-Pyridinediol
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Record name 626-03-9
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Record name 2,4-Dihydroxypyridine
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Record name 4-hydroxy-2-pyridone
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Record name 2,4-DIHYDROXYPYRIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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